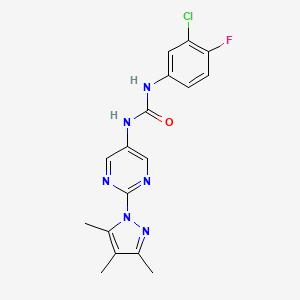

Ethyl 4-((4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)amino)-4-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

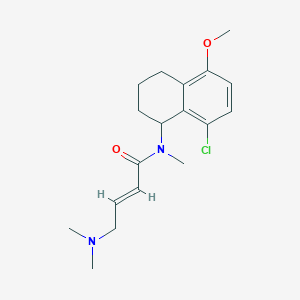

The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . It also contains an ethyl ester group and an amine group attached to a phenyl ring.

Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-oxadiazoles can generally be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The molecular structure of this compound would likely involve intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group .Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Novel Indole-Based Hybrid Oxadiazole Scaffolds

Ethyl 4-((4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)amino)-4-oxobutanoate is a key intermediate in the synthesis of potent urease inhibitors. These compounds exhibit competitive inhibition against the urease enzyme, suggesting potential as therapeutic agents (Nazir et al., 2018).

Characterization and Spectroscopic Analysis

The oxadiazole derivatives, including this compound, have been characterized using various spectroscopic methods. The study of solvent effects on their infrared spectra has enhanced understanding of their structural properties (Kara et al., 2021).

Antimicrobial and Antifungal Activities

These compounds have demonstrated significant antimicrobial activity against various bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents (Laddi & Desai, 2016).

Synthesis of Pyrazole Derivatives

this compound has been used in the synthesis of pyrazole derivatives, which have been explored for their antioxidant properties and potential medicinal applications (Naveen et al., 2021).

Antitumor Activity

Some derivatives of this compound have shown antitumor activity, particularly against certain cancer cell lines, which could be promising for future cancer treatment research (Maftei et al., 2013).

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole core have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .

Mode of Action

1,2,4-oxadiazole derivatives have been shown to interact with their targets by binding to the active site, leading to inhibition or activation of the target .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been associated with various biochemical pathways, including those involved in cancer therapy, age-related diseases, and antimicrobial activity .

Pharmacokinetics

The 1,2,4-oxadiazole heterocycle is known to be a bioisostere of amide and shows better hydrolytic and metabolic stability .

Result of Action

1,2,4-oxadiazole derivatives have been associated with a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal activity .

Action Environment

The design of compounds with a 1,2,4-oxadiazole core is often based on the idea that these compounds will have good thermal stability .

Properties

IUPAC Name |

ethyl 4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)anilino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-3-21-14(20)9-8-13(19)17-12-6-4-11(5-7-12)15-16-10(2)18-22-15/h4-7H,3,8-9H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUYPNKPGUORBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2433637.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2433642.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2433643.png)

![[(1S)-1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl]-[(1R)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2433649.png)